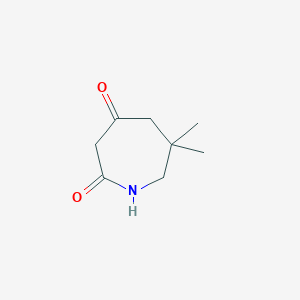
6,6-Dimethylazepane-2,4-dione
Descripción general
Descripción
6,6-Dimethylazepane-2,4-dione, also known as DMAD or tert-butylglyoxaline, is a heterocyclic organic compound. It has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol .
Molecular Structure Analysis
The molecular structure of 6,6-Dimethylazepane-2,4-dione consists of 8 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
6,6-Dimethylazepane-2,4-dione has a molecular weight of 155.19 g/mol . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
6,6-Dimethylazepane-2,4-dione derivatives show promising results in the field of corrosion inhibition. Research by Chafiq et al. (2020) focused on the use of 6,6-dimethylazepane-2,4-dione derivatives as green and environmentally friendly corrosion inhibitors for mild steel in acidic environments. The study highlighted their effectiveness, suggesting these compounds could be valuable in industries where corrosion resistance is crucial (Chafiq et al., 2020).
Synthesis and Structural Analysis
The compound has been a focus in the synthesis and structural analysis of organic compounds. Childers et al. (2006) described a reproducible method for preparing 6,6-dimethylbicyclo[3.1.1]heptane-2,4-dione, showcasing its utility in organic synthesis (Childers et al., 2006).
Photochemical Reactivity
Studies have also explored the photochemical properties of compounds related to 6,6-Dimethylazepane-2,4-dione. Okada et al. (1970) investigated the photochemical reactivity of 6,6-dimethylspiro[2.5]octane-4,8-dione, revealing insights into the behavior of β-diketones under light exposure, which is relevant in the field of photochemistry (Okada et al., 1970).
Antimicrobial Applications
The antimicrobial potential of 6,6-Dimethylazepane-2,4-dione derivatives has been explored. Kou et al. (2009) synthesized compounds containing 6,6-dimethyl-1,3,5-triazinane-2,4-dione, which demonstrated antimicrobial properties when treated with sodium hypochlorite solutions. This suggests potential applications in antimicrobial coatings and materials science (Kou et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6,6-dimethylazepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)3-7(11)9-5-8/h3-5H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIZHCFAKRVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493156 | |
| Record name | 6,6-Dimethylazepane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylazepane-2,4-dione | |
CAS RN |
21455-90-3 | |
| Record name | 6,6-Dimethylazepane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



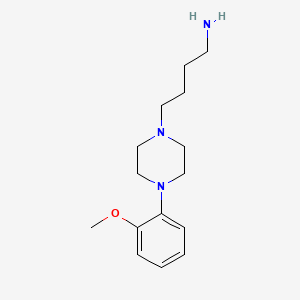
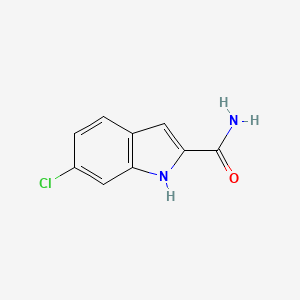

![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)

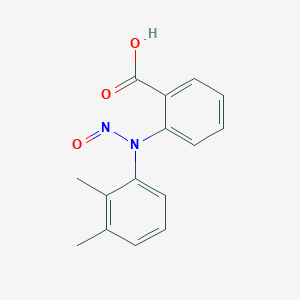



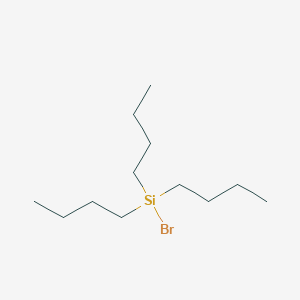

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
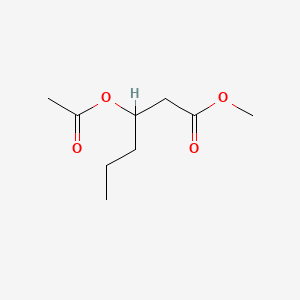
![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)